Chamigrenal

Übersicht

Beschreibung

Chamigrenal is a sesquiterpenoid compound isolated from the fruits of Schisandra chinensis. It is known for its anti-inflammatory properties and platelet-activating factor antagonistic activity . This compound has been studied for its potential therapeutic applications, particularly in the treatment of inflammatory conditions and diseases related to platelet aggregation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Chamigrenal can be synthesized through various methods. One approach involves the extraction of Schisandra chinensis using supercritical carbon dioxide to obtain this compound in its pure form . Another method includes the use of spectroscopic data and comparison with available literature to identify and isolate this compound from natural sources .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from Schisandra chinensis fruits using environmentally friendly methods such as supercritical carbon dioxide extraction. This method is preferred due to its efficiency and minimal environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: Chamigrenal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its therapeutic properties or to study its behavior under different conditions .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed: The major products formed from the reactions involving this compound depend on the type of reaction. For instance, oxidation of this compound can lead to the formation of various oxidized derivatives, which may have different biological activities .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Isolation

Chamigrenal is a sesquiterpene with a unique structure that contributes to its biological activity. It is primarily extracted from the fruits of Schisandra chinensis, a plant known for its medicinal properties in traditional Chinese medicine. The isolation process typically involves solvent extraction followed by chromatographic techniques to purify the compound.

Anti-Inflammatory Potential

In vitro Studies

Research indicates that β-chamigrenal exhibits significant anti-inflammatory effects. A study demonstrated that it effectively suppressed lipopolysaccharide (LPS)-induced nitric oxide (NO) and prostaglandin E2 (PGE2) production in RAW 264.7 macrophages. Specifically, at a concentration of 50 µM, β-chamigrenal inhibited NO production by approximately 47.21% and PGE2 production by about 51.61% . The mechanism involves the suppression of inducible nitric oxide synthase (iNOS) activity without affecting its expression, highlighting a targeted action against inflammatory mediators.

Molecular Mechanisms

The anti-inflammatory activity of β-chamigrenal is mediated through several pathways:

- Inhibition of iNOS Activity : This reduces NO production, a key inflammatory mediator.

- Downregulation of Microsomal Prostaglandin E Synthase-1 : this compound prevents the upregulation of this enzyme following LPS stimulation, further reducing PGE2 synthesis.

- Impact on Transcription Factors : It inhibits early growth response factor-1, which plays a role in the expression of inflammatory enzymes .

Clinical Applications and Case Studies

While most studies are preclinical, there are indications of this compound's potential in clinical settings:

- Chronic Inflammatory Conditions : Given its anti-inflammatory properties, this compound could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease.

- Cancer Research : The modulation of inflammatory pathways suggests potential applications in cancer therapy, where inflammation plays a role in tumor progression.

- Neuroprotective Effects : Emerging research indicates that compounds with anti-inflammatory properties may also offer neuroprotective benefits, which could be explored further with this compound.

Comparative Analysis of this compound with Other Compounds

| Compound | Source | Primary Application | Mechanism of Action |

|---|---|---|---|

| β-Chamigrenal | Schisandra chinensis | Anti-inflammatory | Inhibits iNOS and microsomal PGE synthase |

| Curcumin | Turmeric | Anti-inflammatory, Antioxidant | Modulates NF-kB and COX-2 pathways |

| Resveratrol | Grapes | Antioxidant, Cardioprotective | Activates SIRT1 and inhibits NF-kB |

Future Research Directions

Further studies are necessary to validate the therapeutic potential of β-chamigrenal in vivo. Suggested areas for future research include:

- Clinical Trials : Conducting randomized controlled trials to assess efficacy and safety in humans.

- Mechanistic Studies : Investigating additional molecular pathways affected by this compound.

- Formulation Development : Exploring delivery methods that enhance bioavailability and therapeutic outcomes.

Wirkmechanismus

Chamigrenal exerts its effects primarily through its antagonistic activity against platelet-activating factor. It inhibits the binding of platelet-activating factor to its receptor, thereby preventing platelet aggregation and reducing inflammation . Additionally, this compound inhibits the production of nitric oxide and prostaglandin E2 in macrophages, which further contributes to its anti-inflammatory properties .

Vergleich Mit ähnlichen Verbindungen

Chamigrenal is unique among sesquiterpenoids due to its specific anti-inflammatory and platelet-activating factor antagonistic activities. Similar compounds include:

Schisandrin: A lignan from Schisandra chinensis with antioxidant and anti-inflammatory properties.

Pregomisin: A compound with similar platelet-activating factor antagonistic activity.

This compound stands out due to its specific molecular targets and pathways involved in its mechanism of action, making it a valuable compound for further research and development .

Biologische Aktivität

Chamigrenal, a sesquiterpene derived from the fruits of Schisandra chinensis, has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory effects. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of this compound's biological activity.

Chemical Structure and Source

This compound is one of the primary components found in the essential oil extracted from the dried fruits of Schisandra chinensis, commonly known as Schisandra berry. The fruit has a long history in traditional Chinese medicine, attributed with various health benefits such as enhancing vitality, improving respiratory function, and acting as an adaptogen .

Anti-Inflammatory Activity

Recent studies have focused on the anti-inflammatory properties of this compound. A notable study investigated its effects on lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophages. The results indicated that this compound significantly inhibited the production of nitric oxide (NO) and prostaglandin E2 (PGE2), key mediators in inflammatory processes. Specifically, at a concentration of 50 µM, β-chamigrenal suppressed NO production by 47.21% and PGE2 production by 51.61% .

The mechanism through which this compound exerts its anti-inflammatory effects involves:

- Inhibition of Inducible Nitric Oxide Synthase (iNOS) : this compound reduces iNOS activity without affecting its expression.

- Regulation of Prostaglandin Synthesis : It prevents the upregulation of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in PGE2 synthesis, while not influencing cyclooxygenase-2 (COX-2) expression .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Eigenschaften

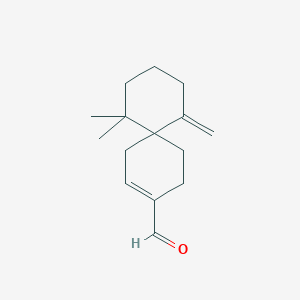

IUPAC Name |

5,5-dimethyl-1-methylidenespiro[5.5]undec-9-ene-9-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-12-5-4-8-14(2,3)15(12)9-6-13(11-16)7-10-15/h6,11H,1,4-5,7-10H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJSPQLDLFYGVAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(=C)C12CCC(=CC2)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50941792 | |

| Record name | 7,7-Dimethyl-11-methylidenespiro[5.5]undec-2-ene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19912-84-6 | |

| Record name | Chamigrenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019912846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,7-Dimethyl-11-methylidenespiro[5.5]undec-2-ene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.